molecular formula C11H10BrNO B175217 5-Bromo-8-methoxy-2-methylquinoline CAS No. 103862-55-1

5-Bromo-8-methoxy-2-methylquinoline

Cat. No. B175217
M. Wt: 252.11 g/mol
InChI Key: MCBRCJBMVOOJFX-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-2-methylquinoline is an organic chemical compound . It has a molecular weight of 252.11 and its molecular formula is C11H10BrNO . The IUPAC name for this compound is 5-bromo-8-methoxy-2-methylquinoline .


Synthesis Analysis

The synthesis of 5-Bromo-8-methoxy-2-methylquinoline involves the use of 8-Methoxy-2-methylquinoline as a starting material . Bromine is added dropwise to a solution of 8-Methoxy-2-methylquinoline in methanol under ice cooling, followed by stirring at room temperature for 1.5 hours . The reaction mixture is then treated with a saturated aqueous sodium thiosulfate solution and a saturated aqueous sodium hydrogen carbonate solution, followed by evaporation of methanol under reduced pressure . The desired product is obtained as a yellow powder after solvent evaporation .


Molecular Structure Analysis

The InChI code for 5-Bromo-8-methoxy-2-methylquinoline is 1S/C11H10BrNO/c1-7-3-4-8-9 (12)5-6-10 (14-2)11 (8)13-7/h3-6H,1-2H3 . The InChI key is MCBRCJBMVOOJFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-8-methoxy-2-methylquinoline is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

“5-Bromo-8-methoxy-2-methylquinoline” is a type of quinoline , which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .

  • Pharmaceutical Applications

    • Quinoline and its derivatives have potential biological and pharmaceutical activities .
    • The methods of application or experimental procedures involve various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .
    • The outcomes of these applications are the synthesis of biologically and pharmaceutically active quinoline and its analogues .
  • Industrial Applications

    • Quinoline is an essential heterocyclic compound due to its applications in industrial and synthetic organic chemistry .
    • The methods of application or experimental procedures involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
    • The outcomes of these applications are the construction and functionalization of quinoline .

Safety And Hazards

The compound is classified under GHS07 and its hazard statements include H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

5-bromo-8-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBRCJBMVOOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405811
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methoxy-2-methylquinoline

CAS RN

103862-55-1
Record name 5-bromo-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared using the same procedure described in Example 78 from 8-methoxy-2-methyl-quinoline [CAS 3033-80-5] (1.21 g, 6.96 mmol) and bromine (1.35 g, 8.42 mmol) to afford titled compound as a yellow solid (1.52 g, 86%). 1H NMR (DMSO-d6) 8.30 (d. J=8.4, 1H), 7.76 (d. J=8.4, 1H), 7.57 (d. J=8.4, 1H), 7.10 (d. J=8.4, 1H), 3.93 (s, 3H), 2.66 (s, 3H). LC/MS (Method B) 2.07 min, [M+1]+ 252/254.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Cui, S Wang - The Journal of Organic Chemistry, 2006 - ACS Publications
… employed for L1−L5 are Suzuki coupling reactions involving the appropriate boronic acid of the central core and 5-bromo-8-methoxyquinoline or 5-bromo-8-methoxy-2-methylquinoline …
Number of citations: 99 pubs.acs.org
AHM Elwahy, MR Shaaban, IA Abdelhamid - Advances in Heterocyclic …, 2023 - Elsevier
The optical and electrical features of star-shaped molecules make them interesting candidates for organic semiconducting materials and organic solar cell applications. Furthermore, …
Number of citations: 2 www.sciencedirect.com
HM Diab, AM Abdelmoniem, MR Shaaban… - RSC …, 2019 - pubs.rsc.org
… and 236b in good yields using Suzuki–Miyaura coupling reaction of boronic acid derivatives 234 with 5-bromo-8-methoxyquinoline 235a and 5-bromo-8-methoxy-2-methylquinoline …
Number of citations: 14 pubs.rsc.org
K Pota - 2022 - search.proquest.com
… which were separated during the column purification (2-(dibromomethyl)-8-methoxyquinoline, 5-bromo-2-(bromomethyl)- 8-methoxyquinoline, 5-bromo-8-methoxy-2-methylquinoline).…
Number of citations: 2 search.proquest.com

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